molecular formula C18H15FN2O2S B2783050 (E)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide CAS No. 1185908-20-6

(E)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide

Cat. No.: B2783050
CAS No.: 1185908-20-6
M. Wt: 342.39
InChI Key: LBIMSJOKVRGNBH-CMDGGOBGSA-N
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Description

The compound (E)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide is a structurally complex molecule featuring a thiazole core substituted with a 4-fluorophenylmethyl group at position 5 and an (E)-configured acrylamide moiety linked to a 5-methylfuran-2-yl group. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the methylfuran contributes to π-π stacking interactions .

Properties

IUPAC Name

(E)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-12-2-7-15(23-12)8-9-17(22)21-18-20-11-16(24-18)10-13-3-5-14(19)6-4-13/h2-9,11H,10H2,1H3,(H,20,21,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIMSJOKVRGNBH-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide is a thiazole derivative that has attracted attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound, synthesizing findings from diverse research studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions. Key steps include:

  • Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, where α-haloketones react with thioamides under basic conditions.
  • Introduction of the Fluorophenylmethyl Group : A nucleophilic substitution reaction introduces this group using suitable fluorophenylmethyl halides.
  • Coupling with Furan Moiety : The final step involves coupling the thiazole derivative with a furan derivative to yield the desired amide.

Anticancer Properties

Recent studies indicate that compounds containing thiazole and furan moieties exhibit significant anticancer activities. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Induction of apoptosis
Compound BMCF720Inhibition of cell cycle progression
This compoundA54918Modulation of signaling pathways

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have reported that thiazole derivatives exhibit activity against various bacterial strains and fungi.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus32 µg/mL
Compound DEscherichia coli64 µg/mL
This compoundCandida albicans16 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It can interfere with various signaling pathways, such as those involving MAPK and NF-kB, leading to altered cellular responses.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

A notable study investigated the effects of a related thiazole compound on tumor necrosis factor alpha (TNFα) release in a rodent model. Results indicated a significant reduction in TNFα levels post-administration, suggesting anti-inflammatory properties alongside anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the thiazole ring and acrylamide moiety, influencing physicochemical and biological properties:

(2E)-3-Phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide (): Thiazole substituent: 3-(Trifluoromethyl)benzyl instead of 4-fluorophenylmethyl. Acrylamide group: Phenyl vs. 5-methylfuran.

(E)-2-Cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide (): Thiazole substituent: Thiophen-2-yl at position 3. Acrylamide group: Cyano and difluoromethylsulfanylphenyl-furan. The thiophene may enhance π-stacking but reduce polarity.

(E)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide (): Thiazole substituent: 2,5-Dichlorophenylmethyl. Acrylamide group: Cyano and methoxy-hydroxyphenyl.

Physicochemical Comparisons

Compound Calculated LogP* Key Features
Target Compound ~3.2 4-Fluorophenyl (moderate lipophilicity), methylfuran (polarity)
(2E)-3-Phenyl-N-{5-[3-(CF₃)benzyl]...} ~4.1 Trifluoromethyl (highly lipophilic), phenyl (non-polar)
(E)-2-Cyano-N-[5-(2,5-Cl₂-benzyl)...} ~3.8 Dichlorophenyl (lipophilic), hydroxy-methoxyphenyl (H-bond donor/acceptor)

*LogP estimated via fragment-based methods (e.g., Crippen’s method).

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